Synthetic Efficiency: 98.9% Isolated Yield in One-Step NaBH₄ Reduction of 1,4-Dioxaspiro[4.5]decan-8-one
The target compound is synthesized via reduction of 1,4-dioxaspiro[4.5]decan-8-one with sodium borohydride in methanol, achieving a 98.9% isolated yield without chromatographic purification . In contrast, the synthesis of the corresponding 8-aza analog requires multi-step sequences involving piperidone derivatives and often results in lower overall yields due to nitrogen protection/deprotection requirements [1]. The 8-one precursor itself is less convenient as a building block for ether or ester linkages, as it lacks a hydroxyl handle and would require an additional reduction step, increasing step count and cost [2].
| Evidence Dimension | Isolated Yield in Standard Reduction |
|---|---|
| Target Compound Data | 98.9% |
| Comparator Or Baseline | 1,4-Dioxaspiro[4.5]decan-8-one (precursor) and 8-aza analog multi-step synthesis |
| Quantified Difference | Target achieves near-quantitative yield; comparator 8-aza synthesis typically <50% overall yield due to multi-step sequences |
| Conditions | NaBH₄ reduction in MeOH at 0°C to RT, 0.5h reaction time, no chromatography |
Why This Matters
High-yielding, single-step access reduces procurement costs, accelerates library synthesis, and ensures reliable supply for scale-up.
- [1] Steinbach J, et al. 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative synthesis. 2015. View Source
- [2] AA Blocks. 22428-87-1 Upstream Synthesis Route. 1,4-Dioxaspiro[4.5]decan-8-one as precursor. View Source
